N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including potential anti-cancer properties .
Preparation Methods
The synthesis of N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves multiple steps. One common method includes the reaction of 3-ethoxypropylamine with 3-methoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then reacted with phenylhydrazine and ethyl acetoacetate under reflux conditions to form the pyrazolo[3,4-d]pyrimidine core . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including the use of green chemistry techniques .
Chemical Reactions Analysis
N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor tyrosine kinase. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
N6-(3-ethoxypropyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific substituents, which confer distinct biological activities. Similar compounds include:
N6-(3-ethoxypropyl)-N4-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine: This compound has a similar core structure but different substituents, leading to variations in biological activity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, resulting in a range of biological activities.
Properties
Molecular Formula |
C23H26N6O2 |
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Molecular Weight |
418.5 g/mol |
IUPAC Name |
6-N-(3-ethoxypropyl)-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C23H26N6O2/c1-3-31-14-8-13-24-23-27-21(26-17-9-7-12-19(15-17)30-2)20-16-25-29(22(20)28-23)18-10-5-4-6-11-18/h4-7,9-12,15-16H,3,8,13-14H2,1-2H3,(H2,24,26,27,28) |
InChI Key |
NWDMGDQFEDQLFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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